2-Ethoxybutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(6(7)8)9-4-2/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPGPKGGSYXGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314778 | |
| Record name | 2-Ethoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56674-70-5 | |
| Record name | 2-Ethoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56674-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxybutanoic Acid and Its Precursors
Classical Approaches to 2-Ethoxybutanoic Acid Synthesis
Classical methods for the synthesis of this compound and its precursors primarily rely on well-established reactions in organic chemistry. A common strategy involves the etherification of a 2-hydroxybutanoic acid derivative, often via the Williamson ether synthesis, or the nucleophilic substitution of a 2-halobutanoic acid derivative.
The Williamson ether synthesis is a straightforward and widely used method for forming ethers. wikipedia.orgchemistrytalk.org In the context of this compound synthesis, this typically involves the deprotonation of the hydroxyl group of a 2-hydroxybutanoate (B1229357) ester, such as ethyl 2-hydroxybutanoate, to form an alkoxide. This is followed by a nucleophilic substitution reaction (SN2) with an ethyl halide (e.g., ethyl bromide or ethyl iodide). masterorganicchemistry.comyoutube.com The subsequent hydrolysis of the resulting ethyl 2-ethoxybutanoate yields this compound. The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an appropriate aprotic solvent.
Alternatively, this compound can be prepared from a 2-halobutanoate ester, such as ethyl 2-bromobutanoate. In this approach, sodium ethoxide, prepared by reacting sodium metal with ethanol (B145695), acts as the nucleophile, displacing the bromide ion from the alpha-carbon of the ester. vulcanchem.com This SN2 reaction leads to the formation of ethyl 2-ethoxybutanoate, which is then hydrolyzed to the desired carboxylic acid.
The precursors for these classical syntheses are themselves accessible through established methods. Ethyl 2-hydroxybutanoate can be prepared from n-butanol and acetic anhydride (B1165640) with hydrogen telluride, followed by alkali treatment. Ethyl 2-bromobutanoate is commonly synthesized by the esterification of 2-bromobutyric acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another route to ethyl 2-bromobutanoate involves the bromination of ethyl 2-hydroxybutanoate using gaseous HBr in acetic acid.
Table 1: Classical Synthesis Precursors and Methods
| Precursor | Synthesis Method | Reagents | Typical Yield |
|---|---|---|---|
| Ethyl 2-hydroxybutanoate | Esterification | 2-hydroxybutanoic acid, Ethanol, H₂SO₄ | - |
| Ethyl 2-bromobutanoate | Esterification | 2-bromobutyric acid, Ethanol, H₂SO₄ | 85-92% |
| Ethyl 2-bromobutanoate | Bromination | Ethyl 2-hydroxybutanoate, HBr, Acetic Acid | 75-82% |
| This compound | Williamson Ether Synthesis | Ethyl 2-hydroxybutanoate, NaH, Ethyl Halide | - |
| This compound | Nucleophilic Substitution | Ethyl 2-bromobutanoate, Sodium Ethoxide | - |
Enantioselective Synthesis of Chiral this compound
The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, and several strategies have been developed to achieve this for 2-alkoxy acids.
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, related transformations provide a proof of concept. For instance, chiral catalysts have been successfully employed in the enantioselective synthesis of other complex molecules, demonstrating the potential for such an approach. The development of a catalytic system that could, for example, facilitate the enantioselective ethoxylation of a suitable precursor would be a significant advancement in the field.
A widely employed strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. researchgate.netnih.gov After the desired stereocenter is created, the auxiliary is removed.
In the context of this compound synthesis, a chiral auxiliary, such as one derived from an amino acid or a terpene, could be attached to a precursor molecule. nih.gov For example, a chiral oxazolidinone can be acylated with butanoyl chloride, and the resulting imide can undergo diastereoselective enolization followed by reaction with an electrophilic oxygen source to introduce a hydroxyl group at the α-position. Subsequent etherification of this hydroxyl group and cleavage of the auxiliary would yield enantiomerically enriched this compound. The choice of chiral auxiliary and reaction conditions determines the stereochemical outcome.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Auxiliary Type | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Amino acid-derived | Asymmetric alkylations, aldol (B89426) reactions wikipedia.org |
| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder reactions, alkylations wikipedia.org |
| (S)-(-)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of amines |
| (1S,2S)-(+)-Pseudoephedrine | Amino alcohol-derived | Asymmetric alkylations |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and often environmentally friendly approach to enantioselective synthesis. nih.gov Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures of alcohols and carboxylic acids. nih.gov
In a biocatalytic approach to chiral this compound, a racemic mixture of the corresponding ester, ethyl 2-ethoxybutanoate, could be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and ester would provide access to both enantiomers of this compound. The efficiency and enantioselectivity of this process are highly dependent on the specific lipase used, the substrate, and the reaction conditions. For instance, lipase-catalyzed hydrolysis has been successfully applied to the resolution of racemic 2-hydroxy octanoic acid methyl ester, demonstrating the feasibility of this method for α-substituted carboxylic acids. nih.gov
Another biocatalytic strategy could involve the enzymatic resolution of a racemic precursor, such as 2-hydroxybutanoic acid, followed by chemical conversion to the desired this compound enantiomer.
Table 3: Examples of Lipase-Catalyzed Resolutions
| Enzyme | Substrate | Reaction Type | Product(s) |
|---|---|---|---|
| Lipase | Racemic 2-hydroxy octanoic acid methyl ester | Hydrolysis | (S)-2-hydroxy octanoic acid and (R)-2-hydroxy octanoic acid methyl ester nih.gov |
| Lipase B from Candida antarctica (CALB) | Racemic 1-phenylethanol | Acylation | (R)-1-phenylethyl acetate (B1210297) and (S)-1-phenylethanol |
| Thermomyces lanuginosus lipase (TLL) | Racemic Naproxen methyl ester | Hydrolysis | (S)-Naproxen and (R)-Naproxen methyl ester nih.gov |
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of "green" methodologies that are more environmentally benign. nih.gov In the context of this compound synthesis, this could involve the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste.
Biocatalytic routes, as discussed above, are inherently green as they are typically performed in aqueous media under mild conditions. nih.gov Another green approach could be the use of phase-transfer catalysis for the Williamson ether synthesis, which can enhance reaction rates and allow for the use of less hazardous solvents. The development of catalytic methods that utilize more benign alkylating agents than traditional alkyl halides would also contribute to a greener synthesis of this compound.
Mechanistic Investigations of this compound Forming Reactions
The primary reaction for forming the ether linkage in this compound, the Williamson ether synthesis, proceeds through a well-understood SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This involves a backside attack by the nucleophile (the alkoxide of 2-hydroxybutanoate) on the electrophilic carbon of the ethyl halide. masterorganicchemistry.com This is a concerted, one-step process where the carbon-nucleophile bond is formed simultaneously with the breaking of the carbon-leaving group bond. chemistrytalk.org The stereochemistry at the α-carbon is inverted during this process if it is a chiral center.
In the case of forming this compound from a 2-halobutanoate, the mechanism is also an SN2 reaction, with the ethoxide ion acting as the nucleophile.
For acid-catalyzed ether formation from two alcohols, the mechanism involves the protonation of one alcohol to form a good leaving group (water), followed by an SN2 attack by a second alcohol molecule. masterorganicchemistry.com This method is generally more suitable for the synthesis of symmetrical ethers.
Understanding these mechanisms is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and minimizing side reactions, such as elimination, which can compete with the desired substitution, particularly with sterically hindered substrates.
Chemical Reactivity and Transformational Chemistry of 2 Ethoxybutanoic Acid
Acid-Catalyzed Reactions Involving 2-Ethoxybutanoic Acid
Under acidic conditions, this compound can undergo reactions at both the carboxyl group and the ether linkage. The most prominent of these is the Fischer esterification, a classic acid-catalyzed conversion of a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.combyjus.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com This is followed by a nucleophilic attack from an alcohol molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.combyjus.com The entire process is reversible, and the equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it forms. chemistrysteps.comorganic-chemistry.org
While the ether linkage in this compound is generally stable, it can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The reaction begins with the protonation of the ether oxygen, converting the ethoxy group into a better leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks one of the adjacent carbon atoms. masterorganicchemistry.comlibretexts.org Depending on the structure of the ether, this nucleophilic substitution can proceed via either an SN1 or SN2 mechanism. wikipedia.orgchemistrysteps.com For this compound, the attack would likely occur at the less hindered ethyl group, proceeding via an SN2 pathway to yield 2-hydroxybutanoic acid and an ethyl halide.
Esterification and Amidation Reactions of this compound
Esterification: As mentioned, the most common method for the esterification of this compound is the Fischer esterification. openstax.org This acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) produces the corresponding ester (e.g., methyl 2-ethoxybutanoate, ethyl 2-ethoxybutanoate). The reaction is an equilibrium process, and its efficiency is often dictated by reaction conditions. organic-chemistry.org
| Reactant Alcohol | Catalyst | Product Ester |
| Methanol | H₂SO₄ | Methyl 2-ethoxybutanoate |
| Ethanol (B145695) | H₂SO₄ | Ethyl 2-ethoxybutanoate |
| Propanol | H₂SO₄ | Propyl 2-ethoxybutanoate |
Amidation: this compound can be converted directly into amides by reacting with primary or secondary amines. These reactions typically require high temperatures or the use of coupling agents to facilitate the dehydration process, as the direct reaction is often unfavorable. Modern synthetic methods utilize various reagents, such as boron-based catalysts, to achieve this transformation under milder conditions. acs.orgorganic-chemistry.org The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to form the amide and release water. For instance, reacting this compound with benzylamine (B48309) would yield N-benzyl-2-ethoxybutanamide.
Nucleophilic Acyl Substitution Reactions of this compound Derivatives
The carboxylic acid group of this compound is relatively unreactive toward direct nucleophilic attack. Therefore, it is often converted into more reactive derivatives, such as acid chlorides, acid anhydrides, or esters, to facilitate nucleophilic acyl substitution. pressbooks.pubucalgary.ca These reactions proceed through a characteristic addition-elimination mechanism where the nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then expels the leaving group to regenerate the carbonyl. chemistrysteps.com
The reactivity of these derivatives follows a general order: Acid Chlorides > Acid Anhydrides > Esters > Amides pressbooks.pubyoutube.com
This hierarchy is based on the ability of the substituent to act as a leaving group. ucalgary.ca For example, the 2-ethoxybutanoyl chloride, prepared by reacting the parent acid with a reagent like thionyl chloride (SOCl₂), is highly reactive. It can readily react with various nucleophiles to form other derivatives:
Reaction with alcohols yields esters.
Reaction with amines yields amides.
Reaction with carboxylates yields acid anhydrides.
These transformations allow for the synthesis of a wide array of compounds from the initial this compound scaffold.
Electrophilic Aromatic Substitution with this compound Moieties
This compound itself cannot directly participate in electrophilic aromatic substitution (EAS) as the aromatic component. However, an acyl moiety derived from it can be introduced onto an aromatic ring through reactions like the Friedel-Crafts acylation. science-revision.co.ukorganic-chemistry.orgsigmaaldrich.com In this reaction, the acyl chloride or anhydride (B1165640) of this compound reacts with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion. science-revision.co.uksigmaaldrich.com
The aromatic ring, acting as a nucleophile, attacks the acylium ion. masterorganicchemistry.com The resulting acyl group (2-ethoxybutanoyl-) attached to the aromatic ring is an electron-withdrawing group due to the carbonyl. wikipedia.org This has two significant consequences for any subsequent EAS reactions:
Deactivation: The acyl group deactivates the aromatic ring, making it less reactive towards further electrophilic attack than benzene. wikipedia.orgchemistrytalk.org
Meta-Directing: The deactivating nature of the acyl group directs incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org
| Initial Substituent on Benzene | Directing Effect | Reactivity Effect |
| -H (Benzene) | N/A | Baseline |
| -COCH(OCH₂CH₃)CH₂CH₃ | Meta | Deactivating |
| -OCH₂CH₃ (Ethoxybenzene) | Ortho, Para | Activating |
Rearrangement Reactions Involving this compound Skeletons
The carbon skeleton of this compound is generally stable and does not readily undergo rearrangement reactions under typical laboratory conditions. Major skeletal rearrangements, such as the pinacol (B44631) or benzilic acid rearrangements, require specific structural features (like 1,2-diols or 1,2-diketones, respectively) that are absent in this molecule. wiley-vch.delibretexts.orgrsc.org
Significant structural changes would necessitate harsh conditions that could lead to fragmentation or decomposition rather than controlled rearrangement. For instance, conditions promoting carbocation formation at the α-carbon could theoretically lead to hydride or alkyl shifts, but such intermediates are not easily generated from the parent acid. Therefore, synthetically useful, named rearrangement reactions involving the direct skeleton of this compound are not a prominent feature of its chemistry.
Radical Reactions of this compound
The carboxylic acid functional group allows this compound to participate in specific radical reactions, most notably reductive decarboxylation. The Barton decarboxylation is a well-established method for converting a carboxylic acid into an alkane. wikipedia.orgjk-sci.com This two-step process involves first converting this compound into a thiohydroxamate ester (a Barton ester). synarchive.comorgsyn.org In the second step, this ester is treated with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride), which initiates a radical chain reaction leading to the loss of carbon dioxide and formation of 1-ethoxypropane. wikipedia.org
Another potential radical reaction is free-radical halogenation, which typically occurs under UV light. wikipedia.org This reaction could lead to the substitution of a hydrogen atom with a halogen (e.g., Cl, Br) on the alkyl chain. The most likely site for substitution would be the α-carbon (C2), as the adjacent oxygen atom can stabilize the resulting radical intermediate. This process, analogous to the Hell-Volhardt-Zelinsky reaction for α-bromination of carboxylic acids, would yield 2-halo-2-ethoxybutanoic acid derivatives. youtube.comlibretexts.org
Derivatives and Analogues of 2 Ethoxybutanoic Acid: Synthesis and Research Applications
Synthesis of Alkyl and Aryl Esters of 2-Ethoxybutanoic Acid
The synthesis of esters from this compound can be achieved through several standard organic chemistry methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orglibretexts.org This reaction is a reversible equilibrium, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol reactant is used. libretexts.org For small, volatile esters, the product can be distilled off as it forms to shift the equilibrium. libretexts.org
Another effective method involves the conversion of this compound to a more reactive acyl chloride. This is accomplished by treating the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-ethoxybutanoyl chloride reacts vigorously and irreversibly with alcohols or phenols at room temperature to produce the corresponding ester and hydrogen chloride gas. libretexts.org
A third approach utilizes acid anhydrides. While slower than reactions with acyl chlorides, reacting an alcohol or phenol (B47542) with an acid anhydride (B1165640), often with gentle warming, yields an ester and a molecule of carboxylic acid. libretexts.org
These methods allow for the synthesis of a wide variety of alkyl and aryl esters of this compound, as shown in the representative examples below.
Table 1: Representative Esters of this compound This table is based on generally accepted chemical reactions and does not represent specific experimental outcomes.
| Reactant Alcohol | Ester Product Name | Chemical Formula of Product |
|---|---|---|
| Methanol | Methyl 2-ethoxybutanoate | C₇H₁₄O₃ |
| Ethanol (B145695) | Ethyl 2-ethoxybutanoate | C₈H₁₆O₃ |
| Isopropanol | Isopropyl 2-ethoxybutanoate | C₉H₁₈O₃ |
Amide Derivatives of this compound
Amide derivatives of this compound are synthesized by reacting the carboxylic acid, or a more reactive derivative, with ammonia (B1221849) or a primary or secondary amine. A direct reaction between the carboxylic acid and an amine first forms an ammonium (B1175870) carboxylate salt. libretexts.org Upon heating, this salt dehydrates to form the corresponding amide. libretexts.orgchemguide.co.uk
For more controlled and efficient amide bond formation, coupling reagents are widely used in modern synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-Hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.
Alternatively, converting this compound to its acyl chloride provides a highly reactive intermediate. This acyl chloride readily reacts with ammonia, primary amines, or secondary amines to yield primary, secondary, or tertiary amides, respectively. chemguide.co.uk Similarly, the corresponding acid anhydride can react with amines to produce the amide and a carboxylate salt. chemguide.co.uk
Table 2: Representative Amides of this compound This table is based on generally accepted chemical reactions and does not represent specific experimental outcomes.
| Reactant Amine | Amide Product Name | Chemical Formula of Product |
|---|---|---|
| Ammonia (NH₃) | 2-Ethoxybutanamide | C₆H₁₃NO₂ |
| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-ethoxybutanamide | C₈H₁₇NO₂ |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-ethoxybutanamide | C₁₂H₁₇NO₂ |
Halogenated Analogues of this compound
Halogenation of this compound can introduce halogen atoms into the molecule, modifying its chemical properties. A key reaction for carboxylic acids is α-halogenation, which targets the carbon atom adjacent to the carboxyl group (the C2 position).
The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-bromination or α-chlorination of a carboxylic acid. This reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes. This enol form reacts with the halogen, followed by hydrolysis, to yield the α-halogenated carboxylic acid.
For this compound, this reaction is expected to produce 2-bromo-2-ethoxybutanoic acid or 2-chloro-2-ethoxybutanoic acid. The presence of the ether group at the α-position may influence the reaction conditions and outcome.
Reduction and Oxidation Products Derived from this compound
The functional groups of this compound—the carboxylic acid and the ether—can undergo transformation through reduction and oxidation reactions.
Reduction: The carboxyl group is at a high oxidation state and can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce a carboxylic acid. This reaction converts the carboxyl group into a primary alcohol. Therefore, the reduction of this compound with LiAlH₄ is expected to yield 2-ethoxybutan-1-ol. The ether linkage is generally stable to these conditions.
Stereoisomers and Stereochemical Investigations of this compound Derivatives
Stereochemistry is a critical aspect of this compound and its derivatives. The carbon atom at the C2 position is bonded to four different groups: a hydrogen atom, an ethyl group, an ethoxy group, and a carboxyl group. This makes the C2 carbon a chiral center.
Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers:
(R)-2-ethoxybutanoic acid
(S)-2-ethoxybutanoic acid
These enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. umd.edu A 1:1 mixture of the two enantiomers is called a racemic mixture and is not optically active.
When this compound derivatives are synthesized, the stereochemistry must be considered.
Diastereomers: If a racemic mixture of this compound is reacted with a single enantiomer of another chiral molecule (e.g., a chiral amine or alcohol), the result will be a mixture of diastereomers. umd.edu For example, reacting (R,S)-2-ethoxybutanoic acid with (R)-2-butanol would produce (R)-2-butyl (R)-2-ethoxybutanoate and (R)-2-butyl (S)-2-ethoxybutanoate. Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques like chromatography or fractional crystallization. umd.edu This principle is the basis for the classical resolution of enantiomers.
Stereoselective Synthesis: Advanced synthetic methods can be used to produce a single enantiomer of a derivative. This often involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the reaction to form one stereoisomer over the other. doi.org For instance, a method for the stereoselective synthesis of related 2-aryl-2-hydroxybutanoic acids has been demonstrated using menthol (B31143) as a chiral auxiliary to achieve high diastereoisomeric excess. doi.org Such strategies could theoretically be applied to the synthesis of specific stereoisomers of this compound derivatives.
Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Ethoxybutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Ethoxybutanoic Acid Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and chemical environment of each atom can be constructed.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield position, generally in the range of 10-12 ppm, due to its acidic nature and participation in hydrogen bonding. libretexts.org
The proton at the C2 position, being alpha to both the carbonyl group and the ether oxygen, is expected to resonate at a downfield region, likely between 3.5 and 4.0 ppm. This signal would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons of the butyl chain. The ethoxy group's methylene protons (OCH₂) would present as a quartet, influenced by the neighboring methyl protons, with a chemical shift around 3.5 ppm. The ethyl group's terminal methyl (CH₃) protons would appear as a triplet further upfield. The protons of the butyl chain's methylene and methyl groups would exhibit characteristic multiplets and triplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet | N/A |
| H-2 (-CH(O)-) | 3.5 - 4.0 | Triplet | ~6-7 |
| -OCH₂CH₃ | 3.4 - 3.6 | Quartet | ~7 |
| H-3 (-CH₂-) | 1.5 - 1.7 | Sextet | ~7 |
| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | ~7 |
Note: Predicted values are based on general principles of NMR spectroscopy and data from similar compounds.
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170-185 ppm range. pressbooks.pub The carbon at the C2 position, bonded to the electronegative oxygen of the ethoxy group, would also be significantly downfield. The carbons of the ethoxy group and the remaining carbons of the butanoyl chain would appear at progressively higher field strengths.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-COOH) | 170 - 185 |
| C2 (-CH(O)-) | 70 - 80 |
| -OCH₂CH₃ | 60 - 70 |
| C3 (-CH₂-) | 25 - 35 |
| -OCH₂CH₃ | 15 - 20 |
Note: Predicted values are based on general principles of NMR spectroscopy and data from similar compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis in this compound
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption bands would be those corresponding to the carboxylic acid and ether functionalities.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption peak typically found between 1700 and 1725 cm⁻¹. libretexts.orgyoutube.com The presence of the ether linkage (-C-O-C-) would be indicated by a strong absorption band in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibration. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Ether | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 132.
The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z 87 ([M-COOH]⁺). Alpha-cleavage next to the ether oxygen could lead to the loss of an ethyl radical, resulting in a fragment at m/z 103, or the loss of an ethoxy radical, giving a peak at m/z 87. Another characteristic fragmentation for carboxylic acids is the McLafferty rearrangement, which, if geometrically possible, can lead to specific neutral losses and fragment ions. docbrown.info Analysis of these fragmentation patterns allows for the confirmation of the connectivity and the presence of the ethoxy group on the butanoyl chain. docbrown.infonih.gov
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity of Chiral this compound
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net
The CD spectrum of a chiral sample of this compound would show positive or negative absorption bands (Cotton effects) in the region of the chromophores' electronic transitions, primarily the n → π* transition of the carbonyl group in the carboxylic acid. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer and can be used to assign the absolute configuration (R or S) by comparison with empirical rules or computational predictions. mdpi.com ORD measures the change in optical rotation as a function of wavelength and provides complementary information. These techniques are crucial for the stereochemical characterization of chiral this compound.
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical behavior.
A notable example is the structural elucidation of 2-(4-Ethoxybenzylidene)butanoic acid, a derivative of this compound. nih.govresearchgate.net The crystal structure of this compound reveals significant details about its molecular conformation and packing in the solid state. In the crystal, molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net This is a common structural motif for carboxylic acids.
The dihedral angle between the carboxylic acid group (O1/C9/O2) and the adjacent ethyl group (C8/C10/C11) is 75.55 (15)°, while the ethoxy group is nearly coplanar with the aromatic ring, having a dihedral angle of just 2.77 (11)°. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C13H16O3 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1368 (4) |
| b (Å) | 8.8378 (6) |
| c (Å) | 12.0315 (8) |
| α (°) | 82.993 (5) |
| β (°) | 81.011 (5) |
| γ (°) | 73.535 (5) |
Chromatographic Methods for Purity and Separation of this compound
Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds like this compound. The choice of method depends on the volatility and polarity of the compound and its potential impurities. Common techniques applicable to short-chain carboxylic acids include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for analyzing non-volatile organic acids. For compounds similar to this compound, such as 2-ethyl-2-methylbutyric acid, RP-HPLC methods have been developed using columns like the Newcrom R1. sielc.com A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and water, with an acid additive like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, can be employed for faster analysis times. sielc.com
Gas Chromatography (GC)
GC is suitable for volatile compounds or those that can be made volatile through derivatization. This compound and similar short-chain fatty acids can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The USP monograph for a related compound, 2-ethylhexanoic acid, describes a GC-FID method for its determination as an impurity. thermofisher.com For GC analysis, carboxylic acids may sometimes be derivatized, for instance, by silylation, to increase their volatility and improve chromatographic performance. researchgate.net
Ion Chromatography (IC)
Ion chromatography is another powerful technique for the analysis of organic acids, particularly for determining impurities. nih.govresearchgate.net For example, IC has been used to determine the 2-ethylhexanoic acid impurity in potassium clavulanate. thermofisher.com This method can offer high sensitivity and does not require sample extraction into organic solvents. thermofisher.com The use of an eluent generator to produce a potassium hydroxide (B78521) eluent, combined with suppressed conductivity detection, allows for the direct injection and analysis of aqueous samples. thermofisher.com Coupling ion chromatography with mass spectrometry (IC-MS) can further enhance selectivity and aid in the identification of co-eluting impurities. nih.govresearchgate.net
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application Note |
|---|---|---|---|---|
| RP-HPLC | C18 or specialized reverse-phase (e.g., Newcrom R1) | Acetonitrile/Water with Formic or Phosphoric Acid | UV, MS | Suitable for purity analysis and separation of non-volatile derivatives. sielc.comsielc.com |
| GC | Various polar and non-polar capillary columns | Helium, Nitrogen | FID, MS | Used for volatile acids or after derivatization to increase volatility. thermofisher.com |
| Ion Chromatography | Anion-exchange (e.g., IonPac AS11) | Potassium Hydroxide solution | Suppressed Conductivity, MS | Effective for determining acid impurities in aqueous matrices. thermofisher.comnih.gov |
Theoretical and Computational Studies on 2 Ethoxybutanoic Acid
Quantum Mechanical Calculations of 2-Ethoxybutanoic Acid Electronic Structure
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. orientjchem.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity. gauthmath.com
For this compound, DFT calculations can elucidate key aspects of its electronic character. By computing the molecular orbitals, one can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations provide a detailed map of the electrostatic potential (ESP), which highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the carboxyl and ethoxy groups are expected to be electron-rich (negative potential), while the acidic proton and adjacent carbon atoms would be electron-deficient (positive potential). This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. Natural Bond Orbital (NBO) analysis can also be performed to quantify charge transfer between atoms and analyze hyperconjugative interactions that contribute to molecular stability. orientjchem.org
Table 1: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data representative of results from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |
| Energy of LUMO | +1.2 eV | Indicates the energy of the lowest energy state for an added electron; relates to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. cwu.edu For a flexible molecule like this compound, this analysis is crucial for understanding its structure, stability, and properties. Computational methods are used to explore the potential energy surface (PES) of the molecule, identifying low-energy conformers (stable states) and the energy barriers (transition states) that separate them. researchgate.netcwu.edu
The key rotatable bonds in this compound include the C-C bonds in the butyl chain, the C-O bond of the ethoxy group, and the C-C bond adjacent to the carboxyl group. By systematically rotating these bonds and calculating the energy at each step, a detailed energy landscape can be constructed. cwu.edu This process reveals the most stable conformers, which are the shapes the molecule is most likely to adopt.
Studies on similar molecules, such as other carboxylic acids or substituted alkanes, show that intramolecular interactions, like hydrogen bonding between the carboxyl hydrogen and the ethoxy oxygen, can play a significant role in stabilizing certain conformations. nih.gov Steric hindrance between the ethyl group and the ethoxy group also influences the preferred geometries. The results of a conformational search can be presented as a potential energy surface map or a table of low-energy conformers and their relative stabilities. researchgate.net
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound This table provides an example of the kind of data generated from a conformational analysis.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kJ/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | O-C-C-O: 65, C-C-C-C: 180 | 0.00 | 45.5 |
| 2 | O-C-C-O: 180, C-C-C-C: 60 | 2.15 | 20.1 |
| 3 | O-C-C-O: -60, C-C-C-C: 180 | 3.50 | 12.3 |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including diffusion, conformational changes, and intermolecular interactions. mdpi.com
For this compound, MD simulations are particularly useful for understanding its interactions with solvent molecules, such as water, or its behavior in a condensed phase. nih.govnih.gov A simulation box containing one or more this compound molecules and a large number of solvent molecules would be constructed. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer.
Analysis of these trajectories can reveal important information. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This would quantify the structure of the solvation shell. The simulations would also highlight the specific hydrogen bonds formed between the carboxylic acid group and water molecules, as well as the hydrophobic interactions involving the alkyl chain. mdpi.com Such simulations can predict properties like the self-diffusion coefficient and can help explain the solubility and aggregation behavior of the molecule. nih.gov
Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or identifying unknown compounds. nih.gov Using methods like DFT, it is possible to calculate the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.com
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted spectra with experimental data can confirm the molecular structure and help assign specific peaks to each atom. researchgate.net
Similarly, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. The calculations can identify the characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid groups, and various C-H bending and stretching modes. This theoretical spectrum serves as a valuable guide for analyzing experimental IR data. researchgate.net
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table shows a hypothetical comparison to demonstrate the application of computational spectroscopy.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR: C=O | 178.5 ppm | 177.9 ppm |
| ¹H NMR: O-H | 11.5 ppm | 11.2 ppm |
| IR Frequency: C=O Stretch | 1725 cm⁻¹ | 1718 cm⁻¹ |
| IR Frequency: O-H Stretch | 3450 cm⁻¹ | 3430 cm⁻¹ |
Mechanistic Computational Studies of this compound Reactions
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov This allows for the determination of reaction pathways and activation energies, which are key to understanding reaction kinetics and feasibility. researchgate.net
Mechanistic studies on this compound could focus on a variety of reactions. For example, the acid-catalyzed esterification of the carboxyl group or the deprotonation reaction in a basic solution could be modeled. Computational methods like DFT can be used to locate the transition state structure for a given reaction step. nih.govrsc.org The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate.
Another area of investigation could be the oxidation or decomposition of the molecule. For instance, studies on the autoxidation of ethoxylated compounds have used DFT to rationalize the formation of various products by characterizing intermediate radicals and their fragmentation pathways. researchgate.net Applying these methods to this compound could predict its stability and potential degradation products under specific conditions, such as exposure to atmospheric radicals. mdpi.com The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state correctly connects the intended reactants and products. nih.gov
Role of 2 Ethoxybutanoic Acid in Advanced Organic Synthesis and Methodology Development
2-Ethoxybutanoic Acid as a Chiral Building Block in Complex Molecule Synthesis
Chiral carboxylic acids are fundamental building blocks in asymmetric synthesis, serving as key precursors for a vast array of pharmaceuticals and natural products. Although specific, high-profile examples of this compound in the total synthesis of complex molecules are not widely reported in prominent literature, its structural motifs suggest a clear potential role.
As a chiral α-alkoxy acid, it can be employed to introduce a specific stereocenter that can direct subsequent stereoselective transformations. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, alcohols, or ketones, making it a versatile synthon. For instance, its enantiomerically pure forms, (R)- and (S)-2-ethoxybutanoic acid, could be utilized in syntheses where the ethoxy group plays a crucial role in the final target's biological activity or is a key intermediate that is later modified. The general value of chiral acids is evident in the synthesis of complex targets like fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs), where chiral 2-aryl-2-fluoropropanoic acids are key precursors.
The synthesis of potent enzyme inhibitors often relies on the precise stereochemical arrangement of functional groups, a role that a building block like this compound could fulfill. The preparation of such chiral precursors often involves asymmetric reduction or kinetic resolution, methods that could be applied to generate enantiopure this compound for use in these synthetic endeavors.
Employment of this compound in Catalyst Design and Ligand Synthesis
The carboxylate group of this compound is a classic functional group for coordination to metal centers, making it a viable candidate for ligand design in catalysis. Carboxylic acids are integral components of many ligands used in transition metal catalysis, including the formation of metal-organic frameworks (MOFs) and coordination polymers.
While there are no specific catalysts or ligands based on this compound prominently featured in the literature, its potential can be inferred. It could serve as a bidentate or monodentate ligand, coordinating to a metal center through its carboxylate oxygen atoms. The ethoxy group's oxygen atom could also potentially engage in coordination, rendering it a multidentate ligand, which can enhance the stability and modify the electronic properties of the resulting metal complex. The chiral nature of the ligand could be exploited in asymmetric catalysis, where the stereocenter's proximity to the metal center could influence the stereochemical outcome of a catalyzed reaction.
Furthermore, this compound could be incorporated as a linker molecule in the synthesis of MOFs. Carboxylic acids are among the most common organic linkers used to connect metal-based secondary building units into extended, porous frameworks. The ethyl and ethoxy groups would project into the pores of the resulting framework, influencing its steric and chemical environment and thus its properties for applications like gas storage or catalysis.
This compound Derivatives in Polymer Chemistry Research
Aliphatic polyesters are a major class of biodegradable polymers that have garnered significant interest as sustainable alternatives to conventional plastics. These polymers are typically synthesized through the ring-opening polymerization of cyclic esters or the polycondensation of hydroxy acids or diols with dicarboxylic acids.
This compound, in its current form, is not a suitable monomer for polyester (B1180765) synthesis as it lacks a second functional group (like a hydroxyl) for polymerization. However, derivatives of it could be valuable in polymer chemistry. For example, a derivative such as 4-hydroxy-2-ethoxybutanoic acid could serve as an A-B type monomer for polycondensation, yielding a biodegradable polyester with a pendant ethyl group and an ether linkage in the backbone.
The incorporation of such a monomer could be used to tailor the properties of the resulting polymer. The ethoxy group could influence:
Thermal Properties : Affecting the glass transition temperature (Tg) and melting temperature (Tm).
Mechanical Properties : Modifying the flexibility and tensile strength.
Biodegradability : The rate of hydrolytic or enzymatic degradation could be altered compared to common biopolymers like poly(lactic acid) (PLA) or polyhydroxyalkanoates (PHAs).
While research has focused on polymers derived from monomers like 3-hydroxybutyrate, the vast potential of structurally diverse, bio-based monomers remains an active area of research. Derivatives of this compound fit within this paradigm of creating novel polymers with tailored properties.
Contributions of this compound to Reaction Methodology Development
The development of new reaction methodologies is critical for advancing the efficiency and scope of organic synthesis. Chiral carboxylic acids can play several roles in this area, such as acting as chiral reagents, catalysts, or resolving agents.
Although no specific reaction methodologies have been developed directly utilizing this compound, its properties allow for hypothetical applications. For instance:
Chiral Proton Source : In stereoselective protonation reactions, an enantiopure chiral carboxylic acid can serve as a source of chirality, delivering a proton to a prochiral substrate in a spatially controlled manner.
Organocatalysis : Carboxylic acids can act as Brønsted acid catalysts. A chiral acid like this compound could potentially catalyze reactions asymmetrically.
Resolving Agent : It can be used in the classical resolution of racemic mixtures, particularly for amines, where it would form diastereomeric salts that can be separated by crystallization.
The development of such methodologies often stems from the need to solve a specific synthetic challenge, and the unique steric and electronic properties of this compound could make it a suitable tool for a yet-to-be-discovered transformation.
Supramolecular Chemistry Involving this compound
The study of supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. Carboxylic acids are exemplary molecules in this field due to their strong and directional hydrogen bonding capabilities. The most common and stable supramolecular synthon formed by carboxylic acids is the hydrogen-bonded centrosymmetric dimer, characterized by an R²₂(8) graph set notation.
These primary dimers can then be further organized into more complex architectures through weaker interactions, such as C—H···O or C—H···π bonds. In the case of 2-(4-ethoxybenzylidene)butanoic acid, the assembly involves an intramolecular C—H···O bond and an intermolecular C—H···π interaction, which link the dimers into a larger three-dimensional network. It is highly probable that this compound would exhibit similar primary dimer formation, which is a foundational concept in crystal engineering and the design of molecular solids.
The table below presents selected crystallographic data for the related compound, 2-(4-ethoxybenzylidene)butanoic acid, illustrating the typical bond lengths and angles involved in the carboxylic acid dimer motif.
| Parameter | Value | Description | Reference |
| C=O Bond Length | 1.248 (2) Å | Length of the carbonyl double bond in the carboxylic acid group. | |
| C-O Bond Length | 1.287 (2) Å | Length of the hydroxyl single bond in the carboxylic acid group. | |
| O-H···O Distance | O1—H1···O2i | Describes the intermolecular hydrogen bond forming the dimer. | |
| Supramolecular Synthon | R²₂(8) | The graph set notation for the centrosymmetric carboxylic acid dimer. | |
| Dihedral Angle | 75.55 (15)° | Angle between the plane of the carboxyl group (O1/C9/O2) and the ethyl group (C8/C10/C11). |
Future Perspectives and Emerging Research Avenues for 2 Ethoxybutanoic Acid
Integration of 2-Ethoxybutanoic Acid in Sustainable Chemical Processes
Further research is focused on developing catalytic systems that are both efficient and environmentally friendly. This includes the use of solid acid catalysts or enzymes to replace traditional corrosive and hazardous reagents. Such biocatalytic or heterogeneous catalysis methods can lead to higher yields, easier product isolation, and a significant reduction in waste streams. libretexts.org The goal is to create a circular economy model where this compound is produced from renewable resources and its derivatives are designed for biodegradability or recyclability.
| Process Aspect | Conventional Approach | Sustainable (Future) Approach | Potential Benefit |
| Feedstock | Petroleum-based ethanol (B145695) and butanoic acid | Bio-ethanol from fermentation, butanoic acid from biomass | Reduced carbon footprint, use of renewable resources |
| Catalysis | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, enzymes (biocatalysis) | Reduced corrosion, easier catalyst separation, milder reaction conditions |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., ionic liquids, supercritical CO₂) or solvent-free conditions | Minimized pollution, improved process safety |
| Energy | High-temperature, high-pressure processes | Energy-efficient methods like microwave-assisted synthesis | Lower energy consumption and operational costs |
Exploration of Novel Reactivity Patterns for this compound
The molecular structure of this compound, featuring a carboxylic acid, an ether oxygen, and multiple C-H bonds, offers fertile ground for exploring novel reactivity. While classical reactions like esterification are well-understood youtube.com, modern synthetic chemistry opens avenues for more advanced transformations.
A primary research direction is the selective functionalization of C-H bonds within the molecule. The development of catalysts for site-selective C-H activation would allow for the direct introduction of new functional groups at the ethyl or butyl chains without the need for pre-functionalized substrates. This could lead to the efficient synthesis of a wide array of complex derivatives. Another area of interest is leveraging the ether linkage. Research could focus on ether cleavage and subsequent functionalization or using the ether oxygen to direct catalytic reactions to specific sites on the molecule, thereby controlling regioselectivity.
| Reaction Type | Description | Potential Outcome |
| Directed C-H Functionalization | Using the carboxylic acid or ether group to direct a catalyst to a specific C-H bond for activation and subsequent reaction. | Precise and efficient synthesis of complex analogues with new functional groups. |
| Radical-mediated Reactions | Initiating radical reactions to form new C-C or C-heteroatom bonds at various positions on the alkyl chains. | Access to novel molecular scaffolds that are difficult to produce via traditional ionic pathways. |
| Catalytic Ether Modification | Development of new catalytic systems for selective cleavage or rearrangement of the ether bond. | Transformation of the core structure to create different types of functional molecules. |
Advanced Material Science Applications of this compound Derivatives
The unique combination of polarity from the ether and acid groups with the nonpolar alkyl chains makes this compound an attractive building block for new materials. Its derivatives could find applications in polymers, lubricants, and functional coatings. For instance, 2-ethylbutanoic acid, a related compound, is already used as a raw material for plasticizers and lubricants. google.comjnc-corp.co.jp The introduction of an ethoxy group could modify properties such as viscosity, thermal stability, and polarity.
One of the most promising areas is the development of biodegradable polyesters. By polymerizing derivatives of this compound, it may be possible to create polymers with tailored properties, such as controlled degradation rates and specific mechanical strengths. These materials could be used in biomedical applications, such as drug delivery systems or temporary implants, as well as in environmentally friendly packaging. Furthermore, the synthesis of Schiff base derivatives and their subsequent coordination with metal ions could lead to the formation of novel coordination polymers with interesting electronic or catalytic properties. mdpi.com
Bio-inspired Synthesis and Applications Related to this compound
Bio-inspired synthesis seeks to mimic nature's efficient and selective chemical strategies. nih.gov This approach could be applied to this compound in several ways. Enzymes, for example, could be used to catalyze its synthesis with high stereoselectivity, producing specific enantiomers that might be valuable as chiral building blocks in the pharmaceutical industry.
Moreover, this compound can be viewed as a simple structural motif that could be incorporated into larger, more complex molecules designed to mimic natural products. mdpi.com Many bioactive natural products contain carboxylic acid and ether functionalities. By using this compound as a starting material or a key intermediate, chemists could develop more efficient synthetic routes to these complex targets or create novel analogues with enhanced biological activity. This divergent synthesis approach, where a common intermediate leads to a library of structurally diverse compounds, is a powerful tool in drug discovery.
Computational Design of New this compound Analogues
Computational chemistry provides powerful tools for designing new molecules with desired properties before they are synthesized in the lab. mdpi.com Using methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the physicochemical properties, reactivity, and potential biological activity of this compound analogues. mdpi.com
This in silico approach allows for the rapid screening of virtual libraries of compounds. For example, researchers could computationally design analogues with optimized properties for use as solvents, lubricants, or monomers for advanced polymers. By modifying the alkyl chain length, adding different functional groups, or changing the position of the ethoxy group, the properties can be fine-tuned. This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates. researchgate.net
| Design Goal | Computational Method | Property to Optimize | Potential Application |
| New Drug Candidate | Molecular Docking, QSAR | Binding affinity to a biological target, ADME properties | Pharmaceuticals |
| Biodegradable Polymer | Molecular Dynamics (MD) Simulations | Chain flexibility, interaction with hydrolytic enzymes | Sustainable plastics, medical devices |
| High-Performance Lubricant | DFT, MD Simulations | Viscosity, thermal stability, surface adhesion | Automotive, industrial machinery |
| Green Solvent | COSMO-RS, DFT | Polarity, boiling point, toxicity prediction | Sustainable chemical processing |
Q & A
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer: Perform meta-analysis of literature data to identify methodological inconsistencies (e.g., solvent polarity, temperature). Use multivariate regression to isolate variables affecting solubility. For logP determination, compare shake-flask experiments with chromatographic methods (e.g., reverse-phase HPLC). Address outliers via interlaboratory validation studies .
Q. How do structural analogs of this compound influence its enzymatic interactions in biochemical pathways?
- Methodological Answer: Design competitive inhibition assays using enzymes like esterases or lipases. Measure IC50 values via fluorometric assays with substrate analogs (e.g., p-nitrophenyl esters). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites. Cross-validate with mutagenesis studies to identify critical amino acid residues .
Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s environmental fate?
- Methodological Answer: Apply mixed-effects models to account for nested variables (e.g., soil type, microbial activity). Use hierarchical clustering to group biodegradation rates by environmental parameters. Bootstrap resampling quantifies uncertainty in half-life estimates. Report intraclass correlation coefficients (ICC) to assess data clustering significance .
Data Presentation and Ethical Considerations
Q. How should raw and processed data from this compound studies be structured in research publications?
- Methodological Answer: Include processed data (e.g., chromatograms, kinetic plots) in the main text, with raw datasets (e.g., NMR FID files, GC-MS traces) in supplementary materials. Use tables to summarize key parameters (e.g., reaction yields, pKa values). Adhere to journal guidelines for image resolution and file formats (TIFF/PDF). Avoid "fishing expeditions" by pre-registering hypotheses and analytical plans .
Q. What ethical frameworks apply to handling conflicting data in multi-institutional studies on this compound?
- Methodological Answer: Disclose methodological divergences (e.g., calibration standards, instrument sensitivity) in the conflict-of-interest section. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency. Cite preprints or gray literature to acknowledge unpublished contradictory findings. Consult institutional review boards (IRBs) for collaborative data-sharing agreements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
